molecular formula C6H5N5O2 B6357887 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1369382-71-7

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B6357887
CAS No.: 1369382-71-7
M. Wt: 179.14 g/mol
InChI Key: XEMZLUHPWWOBHU-UHFFFAOYSA-N
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Description

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a nitro group at the 8th position and an amine group at the 2nd position of the triazolo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through several methods. One common approach involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine derivatives. This method typically requires the use of strong oxidizing agents such as lead tetraacetate (Pb(OAc)4) to introduce the nitro group .

Another method involves the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives. This approach offers the advantage of reducing unwanted byproducts and eliminating the need for hazardous solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 8-amino-[1,2,4]triazolo[1,5-a]pyridin-2-amine.

    Substitution: Formation of various substituted triazolopyridine derivatives.

Comparison with Similar Compounds

8-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-8-5-4(11(12)13)2-1-3-10(5)9-6/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMZLUHPWWOBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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